2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 882562-64-3
VCID: VC4436884
InChI: InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H
SMILES: CNC(=O)CN1CCC(CC1)N.Cl.Cl
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride

CAS No.: 882562-64-3

Cat. No.: VC4436884

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16

* For research use only. Not for human or veterinary use.

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride - 882562-64-3

Specification

CAS No. 882562-64-3
Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16
IUPAC Name 2-(4-aminopiperidin-1-yl)-N-methylacetamide;dihydrochloride
Standard InChI InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H
Standard InChI Key LSIVHJDFIGMRKN-UHFFFAOYSA-N
SMILES CNC(=O)CN1CCC(CC1)N.Cl.Cl

Introduction

Chemical and Structural Properties

2-(4-Aminopiperidin-1-yl)-N-methylacetamide dihydrochloride is a dihydrochloride salt characterized by a piperidine ring substituted with an amino group at the 4-position and an N-methylacetamide side chain. Its molecular formula is C8H19Cl2N3O\text{C}_8\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}, with a molecular weight of 244.16 g/mol. The IUPAC name is 2-(4-aminopiperidin-1-yl)-N-methylacetamide; dihydrochloride, and its canonical SMILES representation is CNC(=O)CN1CCC(CC1)N.Cl.Cl.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number882562-64-3
Molecular FormulaC8H19Cl2N3O\text{C}_8\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}
Molecular Weight244.16 g/mol
InChI KeyLSIVHJDFIGMRKN-UHFFFAOYSA-N

The compound’s crystalline structure and solubility profile remain under investigation, though its dihydrochloride form suggests enhanced stability for storage and handling.

Synthesis and Industrial Production

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride involves multi-step reactions, typically starting with 4-aminopiperidine. A common route includes:

  • Acylation: Reacting 4-aminopiperidine with N-methylacetamide in the presence of a coupling agent to form the acetamide derivative .

  • Salt Formation: Treating the intermediate with hydrochloric acid to yield the dihydrochloride salt.

Industrial production employs continuous flow reactors to optimize yield and purity, with rigorous purification steps such as crystallization ensuring compliance with pharmaceutical standards .

Pharmaceutical Applications

This compound serves primarily as an intermediate in drug synthesis, particularly for molecules targeting neurological pathways. The piperidine moiety is a common pharmacophore in medications affecting the central nervous system (CNS), including antipsychotics and analgesics. For example:

  • Neurological Agents: Piperidine derivatives are prevalent in dopamine receptor modulators, suggesting potential applications in Parkinson’s disease or schizophrenia therapeutics.

  • Enzyme Inhibitors: Structural analogs have demonstrated activity against acetylcholinesterase, a target in Alzheimer’s disease treatment.

Table 2: Comparative Analysis of Piperidine-Based Compounds

CompoundBiological ActivityKey Feature
2-(4-Aminopiperidin-1-yl)-N-methylacetamideIntermediate for CNS drugsN-methylacetamide side chain
4-Aminopiperidine dihydrochloridePrecursor for antiviral agentsFree amino group for functionalization

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